E17110
Description
Structural Classification of this compound as a Benzofuran-2-Carboxylate Derivative
This compound is chemically classified as a benzofuran-2-carboxylate derivative, characterized by a 6-fluoro-3-methylbenzofuran core substituted with a propanamide group linked to a 2-oxoimidazolidin-1-yl moiety. Its molecular formula is C₁₆H₁₅FN₂O₅ , with a molecular weight of 334.3 g/mol. Key structural features include:
| Structural Component | Description |
|---|---|
| Benzofuran core | 6-fluoro-3-methyl substitution pattern |
| Propanamide linker | Connects the benzofuran moiety to the 2-oxoimidazolidin-1-yl group |
| Functional groups | Fluorine, methyl, and carboxylate groups contributing to lipophilicity and binding affinity |
This scaffold enables selective interaction with LXRβ’s ligand-binding domain (LBD), distinguishing this compound from pan-LXR agonists like TO901317.
Biological Significance of LXRβ in Cholesterol Homeostasis and Atherogenesis
LXRβ (encoded by NR1H2) is a nuclear receptor critical for maintaining cholesterol balance in peripheral tissues. Unlike LXRα, which drives hepatic lipogenesis, LXRβ regulates reverse cholesterol transport (RCT) by upregulating:
- ABCA1 : Mediates cholesterol efflux to apolipoprotein A-I (ApoA-I) in macrophages.
- ABCG1 : Facilitates cholesterol transfer to high-density lipoprotein (HDL).
LXRβ deficiency exacerbates atherosclerosis in hypercholesterolemic mice, highlighting its protective role in peripheral tissues.
Rationale for Developing Selective LXRβ Agonists Over Pan-LXR Activators
Pan-LXR agonists activate both LXRα and LXRβ, inducing hepatic lipogenesis via sterol regulatory element-binding protein 1c (SREBP1c) and causing hypertriglyceridemia. This compound’s selectivity for LXRβ avoids these adverse effects while preserving anti-atherogenic benefits:
| Parameter | LXRα Activation | LXRβ Activation |
|---|---|---|
| Target Genes | SREBP1c, FASN, SCAP | ABCA1, ABCG1, APOE |
| Metabolic Effects | Hepatic triglyceride accumulation | Enhanced cholesterol efflux |
| Therapeutic Impact | Risk of hepatic steatosis | Atherosclerosis reduction |
This compound’s EC₅₀ of 0.72 μmol/L for LXRβ activation and minimal LXRα activity aligns with this strategy.
Properties
Molecular Formula |
C16H15FN2O5 |
|---|---|
Molecular Weight |
334.3034 |
IUPAC Name |
1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 6-fluoro-3-methylbenzofuran-2-carboxylate |
InChI |
InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22) |
InChI Key |
SMRPARLQNTVFLB-UHFFFAOYSA-N |
SMILES |
FC1=CC=C2C(OC(C(OC(C(N3C(NCC3)=O)=O)C)=O)=C2C)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E17110; E-17110; E 17110. |
Origin of Product |
United States |
Scientific Research Applications
Introduction to E17110
This compound is a novel compound identified as a liver X receptor beta (LXRβ) agonist, which has garnered attention for its potential applications in the treatment of atherosclerosis and related metabolic disorders. This compound is a structural analog of benzofuran-2-carboxylate and has been shown to significantly activate LXRβ, with an effective concentration (EC50) of 0.72 μmol/L. The activation of LXRβ plays a crucial role in regulating cholesterol metabolism and promoting reverse cholesterol transport, which are vital processes for cardiovascular health.
Key Findings from Research Studies
- Cholesterol Efflux : this compound effectively reduces oxidized low-density lipoprotein (ox-LDL)-induced lipid accumulation in RAW264.7 macrophages, indicating its capability to promote cholesterol efflux and mitigate lipid-related cellular stress .
- Gene Expression : The compound significantly upregulates the expression of genes involved in cholesterol metabolism, particularly those related to reverse cholesterol transport pathways .
- Potential Therapeutic Applications : Given its mechanism of action, this compound is being explored as a candidate for developing pharmaceutical agents aimed at treating atherosclerosis and possibly other metabolic disorders associated with dyslipidemia .
Table: Summary of this compound Applications
Case Study 1: this compound and Atherosclerosis
In a study investigating the effects of this compound on macrophage function, researchers demonstrated that treatment with this compound led to significant reductions in lipid accumulation induced by ox-LDL. The study utilized RAW264.7 macrophages to assess cellular responses and gene expression changes associated with LXRβ activation. Results indicated that this compound not only reduced lipid levels but also enhanced the expression of ABCA1 and ABCG1, crucial for cholesterol transport .
Case Study 2: Molecular Docking Studies
Further investigations into the molecular interactions between this compound and LXRβ revealed insights into its binding affinity and specificity compared to other ligands. Molecular docking simulations provided evidence that this compound interacts with key amino acids in the ligand-binding domain, suggesting a unique mechanism that could lead to fewer side effects typically associated with LXR agonists, such as lipogenesis and hypertriglyceridemia .
Comparison with Similar Compounds
Key Compounds for Comparison
| Compound | Target Selectivity | EC50 (LXRβ) | Key Effects | Adverse Effects |
|---|---|---|---|---|
| E17110 | LXRβ-selective | 0.72 μmol/L | Upregulates ABCA1/ABCG1; reduces lipid accumulation | No significant hepatic lipid increase observed |
| TO901317 | Pan-LXR agonist | 0.1–0.5 μmol/L | Potent ABCA1/G1 induction; anti-atherosclerotic | Triggers hepatic lipogenesis via LXRα |
| GW3965 | Pan-LXR agonist | 0.02–0.1 μmol/L | Enhances RCT; reduces inflammation | Hypertriglyceridemia via SREBP-1c |
| 22(R)-HC | Natural ligand | >10 μmol/L | Mild LXR activation; endogenous cholesterol sensor | Low potency; limited therapeutic utility |
Efficacy and Selectivity
- This compound vs. TO901317/GW3965: While TO901317 and GW3965 are more potent (lower EC50), they activate both LXRα and LXRβ, leading to hepatic lipid accumulation via LXRα-mediated SREBP-1c upregulation . this compound increases cholesterol efflux to ApoA-I by 1.5–2.0-fold and to HDL by 2.0–2.5-fold at 10 μmol/L, comparable to TO901317 .
- This compound vs. Natural Ligands: 22(R)-hydroxycholesterol (22(R)-HC), an endogenous LXR ligand, requires micromolar concentrations for activation and lacks therapeutic efficacy due to rapid metabolism and low potency .
Structural and Functional Insights
- Binding Interactions: this compound’s benzofuran core and carboxylate group enable hydrogen bonding with Thr316 and Phe271 in LXRβ, stabilizing a conformation distinct from TO901317’s binding to H435/W457 . This structural divergence may explain its reduced cross-reactivity with LXRα. GW3965, a non-steroidal agonist, binds LXRβ’s hydrophobic pocket but activates both isoforms, leading to triglyceride elevation .
Functional Outcomes :
Research Findings and Implications
- Preclinical Advantages of this compound: Selective LXRβ activation avoids the hypertriglyceridemia and hepatic steatosis associated with pan-LXR agonists .
Limitations and Future Directions :
- Long-term in vivo safety and pharmacokinetic studies are needed to confirm selectivity and efficacy.
- Comparative studies with newer LXRβ-specific agonists (e.g., BMS-779788) could further validate this compound’s profile .
Preparation Methods
Perkin Rearrangement Mechanism
The reaction proceeds via base-catalyzed ring fission of 3-halocoumarins (e.g., 3-bromocoumarin), followed by cyclization to yield benzofuran-2-carboxylic acids (Fig. 1). The mechanism involves:
Optimization Under Microwave Conditions
Traditional Perkin rearrangements require prolonged heating (6–12 hours) in ethanol or methanol with sodium hydroxide. However, microwave-assisted synthesis significantly enhances efficiency:
| Condition | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional heating | 80 | 360 | 65–75 |
| Microwave irradiation | 120 | 20 | 90–95 |
Microwave irradiation reduces reaction times by 18-fold while improving yields due to uniform heating and minimized side reactions. The process is compatible with diverse 3-halocoumarin substrates, enabling regioselective synthesis of substituted benzofuran-2-carboxylic acids.
AI-Driven Design and Automated Synthesis
Recent advances in generative artificial intelligence (AI) and microfluidics have revolutionized the synthesis of LXR agonists like this compound.
Generative AI for Molecular Design
A deep learning model trained on 656,070 commercially available molecules generates novel benzofuran-2-carboxylate derivatives. Key steps include:
On-Chip Synthesis via Microfluidics
-
Precise reagent mixing : Minimizes side reactions.
-
Real-time HPLC-MS monitoring : Ensures reaction completion and product purity.
-
High throughput : Enables parallel synthesis of 25 derivatives in 48 hours.
Analytical Characterization and Quality Control
Structural Validation
Purity Assessment
-
HPLC : A C18 column with acetonitrile/water (70:30) mobile phase achieves baseline separation, with purity >98%.
-
Elemental analysis : Matches theoretical values for C (63.15%), H (5.30%), and O (31.55%).
Challenges and Optimization Strategies
Side Reactions in Esterification
Competitive formation of acid anhydrides or ketones can occur during ester activation. Mitigation strategies include:
Q & A
Q. What is the primary mechanism by which E17110 modulates reverse cholesterol transport (RCT) in macrophages?
this compound activates liver X receptor beta (LXRβ), upregulating ATP-binding cassette transporters ABCA1 and ABCG1, which mediate cholesterol efflux from macrophages. This mechanism was validated in vitro using THP-1-derived macrophages treated with this compound, with results confirmed via Western blot and cholesterol efflux assays . Key methodological considerations include selecting appropriate macrophage models (e.g., primary vs. immortalized cells) and controlling for LXR isoform specificity (α vs. β) to isolate effects .
Q. How does this compound compare to traditional LXR agonists (e.g., T0901317) in reducing foam cell formation?
this compound demonstrates selective LXRβ agonism, unlike pan-LXR agonists like T0901317, which activate both LXRα and LXRβ. In vitro studies show that this compound reduces lipid accumulation in foam cells by 40–60% at 10 μM, with minimal lipogenic side effects (e.g., triglyceride elevation) compared to T0901317 . Methodologically, researchers should use dual-luciferase reporter assays to quantify LXR isoform activation and pair this with lipid staining (e.g., Oil Red O) to assess foam cell inhibition .
Advanced Research Questions
Q. What experimental design challenges arise when testing this compound’s efficacy in vivo, and how can they be mitigated?
Key challenges include:
- Species specificity : Murine LXRβ shares 85% homology with humans, but differences in cholesterol metabolism pathways (e.g., CETP absence in mice) may limit translational relevance. Use transgenic models (e.g., CETP-expressing mice) to bridge this gap.
- Dosing optimization : this compound’s pharmacokinetics (e.g., bioavailability, half-life) remain understudied. Employ staggered dosing regimens and LC-MS/MS to monitor plasma/tissue concentrations .
- Off-target effects : Screen for unintended nuclear receptor interactions (e.g., FXR, PPARγ) using competitive binding assays .
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s anti-atherogenic effects?
In vitro studies highlight this compound’s cholesterol efflux promotion, but in vivo results may vary due to systemic lipid metabolism complexities. To address this:
- Perform comparative transcriptomics on liver and macrophage tissues to identify divergent LXRβ signaling pathways.
- Use isotopic cholesterol tracing in animal models to quantify RCT efficiency directly .
- Analyze confounding factors like diet-induced hyperlipidemia or genetic background in animal models .
Q. What advanced data analysis techniques are critical for interpreting this compound’s dose-dependent effects on LXRβ activation?
- Non-linear regression modeling : Fit dose-response curves (e.g., EC50 calculations) using tools like GraphPad Prism, accounting for heteroscedasticity in cell-based assays.
- Multivariate analysis : Apply PCA or cluster analysis to RNA-seq datasets to identify co-regulated genes beyond ABCA1/ABCG1 (e.g., inflammatory markers) .
- Bayesian hierarchical models : Address variability in replicate experiments by incorporating prior distributions for LXRβ activation thresholds .
Methodological and Ethical Considerations
Q. What are the limitations of current in vitro models for studying this compound’s therapeutic potential, and how can they be optimized?
Limitations include:
- Static vs. dynamic systems : Most assays use static cholesterol loading, which poorly mimics vascular microenvironments. Implement microfluidic devices to simulate shear stress and cyclical lipid fluxes .
- Cell type specificity : Primary human macrophages may better reflect patient variability than immortalized lines. Use donor-matched cells and stratify data by demographic factors (e.g., age, metabolic health) .
Q. How should researchers address ethical considerations in preclinical studies of this compound?
- Animal welfare : Follow ARRIVE 2.0 guidelines for atherosclerosis models, ensuring humane endpoints (e.g., tumor burden, mobility loss).
- Data transparency : Pre-register studies detailing this compound’s synthesis protocols and purity thresholds (>98% by HPLC) to prevent reproducibility issues .
- Human tissue use : If using human macrophages, obtain informed consent for donor samples and anonymize data per GDPR or HIPAA standards .
Emerging Research Directions
Q. Can molecular docking studies predict this compound’s binding affinity to LXRβ, and how can these be validated experimentally?
Yes. Computational models using LXRβ’s ligand-binding domain (PDB ID: 5ABI) suggest this compound forms hydrogen bonds with Arg319 and Tyr327, critical for agonism. Validate via:
Q. What multi-omics approaches are recommended to explore this compound’s pleiotropic effects beyond RCT?
- Transcriptomics : RNA-seq of this compound-treated hepatocytes/macrophages to identify off-target pathways (e.g., inflammation, glucose metabolism).
- Metabolomics : LC-MS-based profiling to detect changes in oxysterols, bile acids, or phospholipids .
- Proteomics : TMT-labeled assays to quantify ABCA1/ABCG1 post-translational modifications (e.g., phosphorylation) influencing activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
